molecular formula C19H29N3O2 B13036044 Tert-butyl 7-amino-9-benzyl-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate

Tert-butyl 7-amino-9-benzyl-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate

Cat. No.: B13036044
M. Wt: 331.5 g/mol
InChI Key: IFWGOUIKYKUCBK-UHFFFAOYSA-N
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Description

Tert-butyl 7-amino-9-benzyl-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate is an organic compound known for its unique bicyclic structure. This compound is characterized by the presence of a tert-butyl group, an amino group, and a benzyl group attached to a diazabicyclo nonane core. It is often used in various chemical and pharmaceutical research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-amino-9-benzyl-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the diazabicyclo nonane core. The tert-butyl and benzyl groups are then introduced through subsequent reactions, often involving protection and deprotection steps to ensure the correct functional groups are in place.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-amino-9-benzyl-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, often to simplify its structure or prepare it for further modifications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Tert-butyl 7-amino-9-benzyl-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.

Mechanism of Action

The mechanism of action of tert-butyl 7-amino-9-benzyl-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 7-amino-9-benzyl-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate is unique due to its specific combination of functional groups and bicyclic structure. This uniqueness makes it a valuable compound in various research and industrial applications, offering distinct advantages over similar compounds.

Properties

Molecular Formula

C19H29N3O2

Molecular Weight

331.5 g/mol

IUPAC Name

tert-butyl 7-amino-9-benzyl-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate

InChI

InChI=1S/C19H29N3O2/c1-19(2,3)24-18(23)21-12-16-9-15(20)10-17(13-21)22(16)11-14-7-5-4-6-8-14/h4-8,15-17H,9-13,20H2,1-3H3

InChI Key

IFWGOUIKYKUCBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(CC(C1)N2CC3=CC=CC=C3)N

Origin of Product

United States

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